molecular formula C16H17NO3 B11942844 Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester CAS No. 67553-20-2

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester

Cat. No.: B11942844
CAS No.: 67553-20-2
M. Wt: 271.31 g/mol
InChI Key: IWSCPMJLIZGTHY-UHFFFAOYSA-N
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Description

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester is a compound belonging to the class of carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester can be achieved through several methods. One common approach involves the reaction of phenylmethyl chloroformate with (2-hydroxy-1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly reagents and catalysts, such as indium triflate, can further improve the sustainability of industrial production .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carbonyl compounds, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of polymers, coatings, and agricultural chemicals

Mechanism of Action

The mechanism of action of carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the carbamate moiety, which can undergo hydrolysis to release the active compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate ester with similar structural properties.

    Methyl carbamate: A simpler carbamate ester used in various industrial applications.

    Phenyl carbamate: Shares structural similarities and is used in similar applications.

Uniqueness

Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester is unique due to its specific structural features, which allow for targeted interactions with enzymes and other biological molecules. This uniqueness makes it a valuable compound in drug design and other scientific research areas .

Properties

IUPAC Name

benzyl N-(2-hydroxy-1-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCPMJLIZGTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392098
Record name Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67553-20-2
Record name Carbamic acid, (2-hydroxy-1-phenylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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